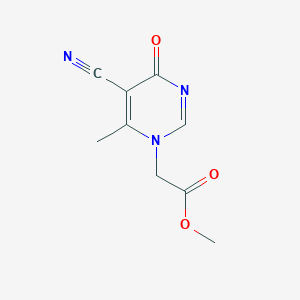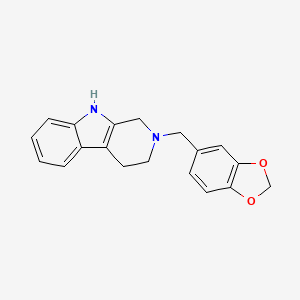
2-(1,3-benzodioxol-5-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(1,3-benzodioxol-5-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline" falls under the category of β-carboline derivatives, a class of compounds known for their varied biological activities and potential in drug discovery. Their synthesis and study contribute significantly to medicinal chemistry, focusing on the interactions with brain receptors and potential for therapeutic applications without discussing drug usage or dosages.
Synthesis Analysis
The synthesis of β-carboline derivatives involves complex reactions, often aimed at enhancing in vitro potency by introducing various substituents. For instance, the addition of carbonyl-containing substituents at specific positions can augment potency, as shown in the synthesis of tetrahydro-β-carbolines and β-carbolines, where the fully aromatic β-carbolines displayed increased activity compared to their tetrahydro derivatives (Cain et al., 1982). Novel synthesis approaches, such as the Pd(0)-catalyzed intramolecular Heck reaction, have been developed to achieve specific molecular architectures, including benzo[c]-β-carbolines (Raju et al., 2021).
Molecular Structure Analysis
The molecular structure of β-carboline derivatives is crucial for their biological activity. Studies have focused on the stereochemistry and specific substitutions that affect their interaction with biological targets. For example, the synthesis and characterization of new tetrahydro-β-carboline derivatives as acetylcholinesterase inhibitors highlight the importance of molecular structure in determining biological activity (Arshad et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-4-16-14(3-1)15-7-8-21(11-17(15)20-16)10-13-5-6-18-19(9-13)23-12-22-18/h1-6,9,20H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZEPOTHMBEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5275562 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrrole-3-carboxamide](/img/structure/B5639981.png)
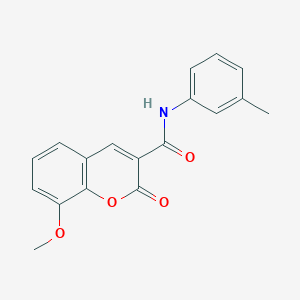
![8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640002.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5640007.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(2-furoyl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5640008.png)
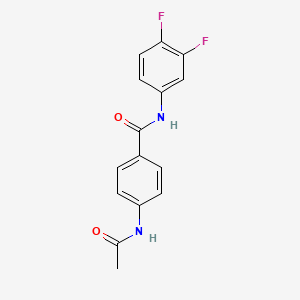
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B5640022.png)
![2-(2-methoxyethyl)-8-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5640029.png)
![8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5640043.png)
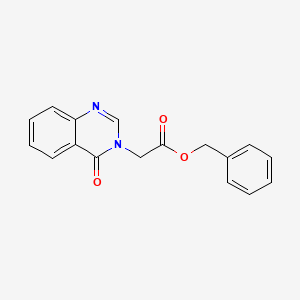
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5640055.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5640058.png)
